molecular formula C22H27FN2 B5835741 1-(4-fluorophenyl)-4-(4-phenylcyclohexyl)piperazine

1-(4-fluorophenyl)-4-(4-phenylcyclohexyl)piperazine

Cat. No.: B5835741
M. Wt: 338.5 g/mol
InChI Key: GAHQOFZHLMSQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-(4-phenylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenylcyclohexyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-(4-phenylcyclohexyl)piperazine involves several steps. One common synthetic route includes the reaction of 4-fluoroaniline with cyclohexanone to form 4-(4-fluorophenyl)cyclohexanone. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the fluorophenyl or phenylcyclohexyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may lead to the formation of reduced derivatives of the compound.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(4-phenylcyclohexyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.

    Medicine: Piperazine derivatives, including this compound, are investigated for their potential therapeutic applications. They may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial effects.

    Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-(4-phenylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact mechanism of action depends on the specific biological context and the targets involved.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-(4-phenylcyclohexyl)piperazine can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-4-(4-phenylcyclohexyl)piperazine: This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of chlorine may alter its chemical and biological properties.

    1-(4-bromophenyl)-4-(4-phenylcyclohexyl)piperazine: The bromophenyl derivative may exhibit different reactivity and biological activity compared to the fluorophenyl compound.

    1-(4-methylphenyl)-4-(4-phenylcyclohexyl)piperazine: The methyl group in this compound may influence its pharmacokinetics and pharmacodynamics.

The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity, stability, and biological activity.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-phenylcyclohexyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2/c23-20-8-12-22(13-9-20)25-16-14-24(15-17-25)21-10-6-19(7-11-21)18-4-2-1-3-5-18/h1-5,8-9,12-13,19,21H,6-7,10-11,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHQOFZHLMSQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.